5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride

Catalog No.
S12158001
CAS No.
M.F
C6H11ClFN
M. Wt
151.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride

Product Name

5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride

IUPAC Name

5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride

Molecular Formula

C6H11ClFN

Molecular Weight

151.61 g/mol

InChI

InChI=1S/C6H10FN.ClH/c7-6-2-5-1-4(6)3-8-5;/h4-6,8H,1-3H2;1H

InChI Key

SNXRMQLHOJPLRM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CN2)F.Cl

5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride, also known as (1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride, is a bicyclic amine characterized by a unique structure that includes a fluorine atom attached to the bicyclic ring system. This compound has garnered attention for its distinctive chemical behavior and potential therapeutic properties, making it a valuable subject in scientific research and pharmaceutical development.

  • Oxidation: This compound can be oxidized to yield corresponding oxidized products, such as ketones or aldehydes.
  • Reduction: Reduction reactions modify functional groups attached to the bicyclic ring.
  • Substitution: The fluorine atom can be replaced with other functional groups using suitable reagents.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents like potassium permanganate for oxidation.
  • Reducing agents such as lithium aluminum hydride for reduction.
  • Halogenating agents for substitution reactions.

The specific conditions—temperature, solvent, and reaction time—vary based on the desired transformation.

5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride has been studied for its interactions with biological systems. Its mechanism of action typically involves binding to specific receptors or enzymes, thereby modifying their activity and potentially leading to various biological effects. Research indicates its potential role in pharmacological applications, particularly in drug development targeting neurological pathways .

The synthesis of 5-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can form the bicyclic structure.
  • Fluorination: Introduction of the fluorine atom can be accomplished via electrophilic fluorination techniques.
  • Hydrochloride Formation: The compound is typically converted into its hydrochloride salt form through reaction with hydrochloric acid.

These methods allow for the production of high-purity compounds suitable for research and pharmaceutical applications .

The compound has diverse applications across various fields:

  • Chemistry: Used as a building block in synthesizing more complex molecules.
  • Biology: Investigated for potential effects on biological systems and interactions with enzymes and receptors.
  • Medicine: Explored for therapeutic properties and as a precursor in drug development.
  • Industry: Employed in producing specialty chemicals and materials .

Studies have focused on the interactions of 5-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride with various molecular targets, particularly in the context of neurological receptors such as orexin receptors. These studies aim to elucidate its pharmacological effects and potential therapeutic applications in treating conditions like insomnia or obesity by modulating orexin signaling pathways .

Similar compounds include other bicyclic amines and fluorinated organic compounds. Notable examples are:

  • Trifluorotoluene
  • 2-Azabicyclo[2.2.1]heptane hydrochloride

Uniqueness

The uniqueness of 5-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride lies in its specific stereochemistry and the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to similar compounds. This makes it particularly valuable for various research and industrial applications, especially in medicinal chemistry where precise molecular interactions are crucial .

Molecular Architecture

The core structure of 5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride consists of a norbornane-like bicyclic system with a nitrogen atom at the 2-position and a fluorine atom at the 5-position. The hydrochloride salt enhances its solubility in polar solvents, a critical feature for pharmacological applications. The stereochemistry is defined by the (1R,4S,5S) configuration in its rel-(1R,4S,5S) isomer (CAS: 2177266-11-2), which influences its binding affinity to biological targets.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₁ClFN
Molecular Weight151.61 g/mol
SMILES NotationF[C@@H]1[C@]2([H])CNC@@([H])C1.[H]Cl
Boiling PointNot reported-
SolubilityWater-soluble (hydrochloride)

The fluorine atom at the 5-position introduces electronegativity, potentially altering the molecule’s dipole moment and hydrogen-bonding capacity. This modification is analogous to fluorinated tropane derivatives, which exhibit enhanced blood-brain barrier permeability compared to non-fluorinated analogs.

Stereochemical Considerations

Stereoisomerism significantly impacts the compound’s biological activity. The rel-(1R,4S,5S) configuration optimizes spatial alignment for interactions with monoamine transporters, as evidenced by molecular docking studies. In contrast, the (3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl] derivative (CAS: 2177266-11-2) demonstrates how protective groups like tert-butyloxycarbonyl (Boc) can stabilize the molecule during synthesis.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

151.0564052 g/mol

Monoisotopic Mass

151.0564052 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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